BenchChemオンラインストアへようこそ!

1H-Pyrrolizine-3,6(2H,5H)-dione

Medicinal Chemistry Structure-Activity Relationship (SAR) Cognition Enhancement

1H-Pyrrolizine-3,6(2H,5H)-dione (CAS 113727-89-2), systematically named 6,7-dihydro-3H-pyrrolizine-2,5-dione, is a bicyclic heterocyclic compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol. It belongs to the pyrrolizinedione class, characterized by a fused pyrrolizine ring system bearing two ketone groups at positions 3 and This specific diketone arrangement distinguishes it from the more extensively studied positional isomer dihydro-1H-pyrrolizine-3,5(2H,6H)-dione (rolziracetam, CAS 18356-28-0), where the carbonyl groups occupy positions 3 and 5.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 113727-89-2
Cat. No. B3346043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolizine-3,6(2H,5H)-dione
CAS113727-89-2
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1CC(=O)N2C1=CC(=O)C2
InChIInChI=1S/C7H7NO2/c9-6-3-5-1-2-7(10)8(5)4-6/h3H,1-2,4H2
InChIKeySTLQRIMYIBADDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolizine-3,6(2H,5H)-dione (CAS 113727-89-2) | 6,7-Dihydro-3H-pyrrolizine-2,5-dione | Building Block for Heterocyclic Synthesis


1H-Pyrrolizine-3,6(2H,5H)-dione (CAS 113727-89-2), systematically named 6,7-dihydro-3H-pyrrolizine-2,5-dione, is a bicyclic heterocyclic compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol [1]. It belongs to the pyrrolizinedione class, characterized by a fused pyrrolizine ring system bearing two ketone groups at positions 3 and 6. This specific diketone arrangement distinguishes it from the more extensively studied positional isomer dihydro-1H-pyrrolizine-3,5(2H,6H)-dione (rolziracetam, CAS 18356-28-0), where the carbonyl groups occupy positions 3 and 5 [2]. The compound is utilized as a versatile building block in medicinal chemistry and organic synthesis, offering a distinct electrophilic scaffold for the construction of spiro-heterocyclic libraries and pyrrolizine-derived bioactive molecules.

Why 1H-Pyrrolizine-3,6(2H,5H)-dione Cannot Be Replaced by Its 3,5-Dione Isomer or Other Pyrrolizine Analogs


Interchanging pyrrolizinedione compounds without confirming the precise carbonyl positioning is a significant scientific risk, as demonstrated by established structure-activity relationship (SAR) data within this bicyclic class. The 3,5-dione positional isomer (dihydro-1H-pyrrolizine-3,5(2H,6H)-dione, rolziracetam) was identified as the optimal ring system for reversing electroconvulsive shock-induced amnesia in mice, with ring-size variations (5.6 and 6.6 systems) and heteroatom substitutions either abolishing or markedly reducing activity [1]. The introduction of methyl groups, except at the 7a-position, resulted in poorer biological profiles [1]. This established SAR demonstrates that small structural perturbations around the pyrrolizinedione core—including carbonyl position, ring size, and substitution pattern—directly and profoundly alter pharmacological outcomes. Consequently, a 3,6-dione scaffold cannot be assumed to recapitulate the properties of its 3,5-dione counterpart in any biological or chemical application without explicit empirical verification.

Quantitative Differentiation Evidence for 1H-Pyrrolizine-3,6(2H,5H)-dione vs. Comparator Pyrrolizinediones


Regioisomeric Carbonyl Configuration: 3,6-Dione vs. the Pharmacologically Optimal 3,5-Dione Scaffold

The target compound bears carbonyl groups at positions 3 and 6 of the pyrrolizine ring, whereas the comparator dihydro-1H-pyrrolizine-3,5(2H,6H)-dione (rolziracetam) possesses a 3,5-dione arrangement. The 3,5-dione bicyclic 5.5-ring system was identified as the optimal scaffold for amnesia-reversal activity in a systematic SAR evaluation of cyclic imides. The corresponding 5.6-ring (hexahydro-3,5-indolizinedione) and 6.6-ring (tetrahydro-2H-quinolizine-4,6(3H,7H)-dione) analogs retained only some activity, while replacement of the C-1 carbon with sulfur abolished activity entirely [1]. This study did not evaluate the 3,6-dione isomer, establishing a data gap that precludes any assumption of equivalent potency.

Medicinal Chemistry Structure-Activity Relationship (SAR) Cognition Enhancement

Synthetic Accessibility: Quantitative One-Step Yield vs. Multi-Step Routes for Structural Analogs

A protocol for the one-step synthesis of 1H-pyrrolizine-3,6(2H,5H)-dione has been reported using adapted Vilsmeier conditions, delivering the title compound in quantitative yield [1]. The product was fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy with detailed spectral data provided [1]. In contrast, the preparation of the 3,5-dione isomer (dihydro-1H-pyrrolizine-3,5(2H,6H)-dione) requires catalytic hydrogenation of dimethyl 4-nitro-heptanedioate over palladium, followed by cyclization with acetic anhydride, a multi-step process with lower overall yield [2].

Organic Synthesis Process Chemistry Building Block Procurement

Polar Surface Area and Hydrogen-Bonding Capacity: Physicochemical Differentiation from the 3,5-Dione Isomer

1H-Pyrrolizine-3,6(2H,5H)-dione has a topological polar surface area (TPSA) of 37.4 Ų and 2 hydrogen bond acceptor sites with zero hydrogen bond donors, yielding a computed XLogP3 of -0.6 [1]. While the 3,5-dione isomer shares the same molecular formula (C7H7NO2) and molecular weight (137.14 g/mol), the altered spatial arrangement of the carbonyl groups modifies the electrostatic potential surface, dipole moment, and the geometry of potential metal-coordination or hydrogen-bonding interactions, even if the calculated TPSA and H-bond acceptor count remain numerically identical at the topological level.

Computational Chemistry Drug Design Physicochemical Profiling

Purity Specification: 95% Minimum Assay by Leyan vs. Unspecified Purity from Alternative Suppliers

1H-Pyrrolizine-3,6(2H,5H)-dione is commercially available with a documented minimum purity of 95% from Leyan (Product No. 2001179) . By comparison, several other catalog suppliers list the compound without an explicitly stated minimum purity threshold or with specification ranges that are not publicly disclosed in their technical datasheets, complicating direct quality benchmarking during procurement evaluation.

Quality Control Procurement Specification Analytical Chemistry

Spiro-Heterocyclic Derivatization Potential: The 3,6-Dione as a Precursor for Pesticidal Pyrrolidine Diones

Patent EP3222144 (Syngenta) discloses pesticidal mixtures that include spiroheterocyclic pyrrolidine diones, a compound class accessible through derivatization of pyrrolizinedione building blocks [1]. The 3,6-dione arrangement offers a unique vector for spirocyclization reactions that is geometrically distinct from the 3,5-dione scaffold. While the patent does not specifically claim 1H-pyrrolizine-3,6(2H,5H)-dione as the direct precursor, the structural framework of the disclosed spiroheterocyclic diones is consistent with chemistry that exploits the 3,6-dione motif for regioselective functionalization at the methylene bridges adjacent to the carbonyl groups.

Agrochemical Chemistry Spiro-Heterocyclic Synthesis Patent Landscape

7a-Substitution SAR Context: Methyl Tolerance at the Bridgehead Position of the 3,5-Dione System

In the Butler et al. (1987) SAR study of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, introduction of a methyl group at the 7a bridgehead position (compound 4, dihydro-7a-methyl-1H-pyrrolizine-3,5(2H,6H)-dione) was the only alkyl substitution that retained activity, whereas methylation at other positions resulted in poorer biological profiles [1]. The 7a position corresponds to the ring junction carbon in the pyrrolizine system. For the 3,6-dione isomer, this bridgehead position is structurally analogous, but no experimental data exists to confirm whether 7a-substitution would be similarly tolerated given the altered electronic environment of the 3,6-dione core.

Medicinal Chemistry Structure-Activity Relationship Bridgehead Substitution

Recommended Application Scenarios for 1H-Pyrrolizine-3,6(2H,5H)-dione Based on Differential Evidence


One-Step Synthesis of Pyrrolizinedione Libraries for High-Throughput Screening

Investigators constructing diverse pyrrolizinedione-based compound libraries for fragment-based or phenotypic screening can leverage the demonstrated one-step, quantitative-yield Vilsmeier protocol for 1H-pyrrolizine-3,6(2H,5H)-dione [5]. The near-quantitative yield minimizes purification burdens and enables rapid parallel synthesis. This contrasts with the multi-step catalytic hydrogenation route required for the 3,5-dione isomer [2], making the 3,6-dione the operationally simpler choice for library-scale production where scaffold novelty rather than validated pharmacology is the primary selection criterion.

Spiro-Heterocyclic Agrochemical Lead Generation

Groups pursuing spirocyclic pyrrolidine diones as pesticidal leads, as disclosed in patent EP3222144 [5], may preferentially select the 3,6-dione scaffold for its distinct enolate geometry at the methylene bridges adjacent to the 3- and 6-carbonyl groups. This regiochemical profile offers synthetic vectors for spirocyclization that are geometrically non-equivalent to those available from the 3,5-dione isomer. Procurement of the 3,6-dione provides a building block for constructing spiro-heterocyclic libraries in the agrochemical patent space.

Regioisomeric Probe for Pyrrolizinedione Structure-Activity Relationship Studies

Given that the 3,5-dione isomer (rolziracetam) has established cognition-enhancing pharmacology [5], the 3,6-dione isomer serves as an essential negative control or comparator probe in SAR campaigns. Researchers seeking to map the pharmacophoric requirements of pyrrolizinedione-binding biological targets must include both regioisomers to deconvolute the contribution of carbonyl positioning to target engagement. No cross-reactivity or equipotency can be assumed between the two isomers.

Physicochemical Profiling of Isomeric Heterocyclic Cores for Drug Design

Computational chemists and medicinal chemists performing property-driven scaffold selection can utilize 1H-pyrrolizine-3,6(2H,5H)-dione (TPSA 37.4 Ų, XLogP3 -0.6, zero H-bond donors) [5] as a compact, polar core with no rotatable bonds. When compared head-to-head with the 3,5-isomer, this scaffold enables systematic exploration of how subtle carbonyl geometry changes affect 3D electrostatic potential, dipole moment, and ultimately ADME/Tox profiles—despite identical 2D descriptors.

Quote Request

Request a Quote for 1H-Pyrrolizine-3,6(2H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.